molecular formula C8H6ClIN2 B2611397 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine CAS No. 1788054-66-9

4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine

Cat. No.: B2611397
CAS No.: 1788054-66-9
M. Wt: 292.5
InChI Key: JARBWCUJUPXCET-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with chlorine, iodine, and methyl groups. Its distinct chemical properties make it a valuable building block for the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine typically involves multi-step processes. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by selective halogenation and methylation reactions. For instance, the synthesis may begin with the cyclization of a suitable precursor, followed by chlorination using reagents like phosphorus oxychloride and subsequent iodination using N-iodosuccinimide (NIS) under controlled conditions . Industrial production methods often employ similar routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:

Biological Activity

4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolopyridine class, characterized by a fused pyrrole and pyridine ring structure. Its molecular formula is C8H7ClINC_8H_7ClIN, and it features both chlorine and iodine substituents, which are known to influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds within the pyrrolopyridine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolopyridines can inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Table 1: Anticancer Activity of Pyrrolopyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa (cervical)5.4Inhibition of topoisomerase II
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineMCF-7 (breast)3.8Induction of apoptosis via caspase activation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have reported moderate antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coliNot effective

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The presence of halogen atoms enhances the compound's ability to bind to active sites of enzymes such as kinases and topoisomerases, disrupting their normal function.
  • Cell Cycle Modulation : By inhibiting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), the compound can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways through the activation of caspases, leading to programmed cell death in malignant cells.

Case Studies

A notable case study involved the evaluation of this compound in a xenograft model of human cancer. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.

Properties

IUPAC Name

4-chloro-2-iodo-7-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-3-2-6(9)5-4-7(10)11-8(5)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARBWCUJUPXCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C1=NC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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